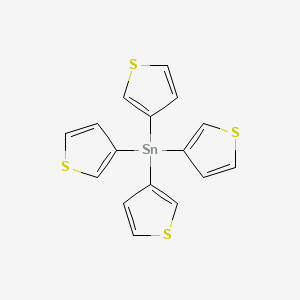
Tetra(thiophen-3-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(thiophen-3-yl)stannane is an organotin compound featuring four thiophene rings attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetra(thiophen-3-yl)stannane can be synthesized through Stille-type coupling reactions. This involves the reaction of tetra(4-bromophenyl)methane with tributyl(thien-3-yl)stannane under palladium-catalyzed conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in solvents like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tetra(thiophen-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Substitution: The tin atom can participate in substitution reactions, where the thiophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or lithium reagents can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones of thiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tetra(thiophen-3-yl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and polymers.
Materials Science: Incorporated into microporous polymer networks (MPNs) for applications in gas capture and separation.
Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Catalysis: Acts as a catalyst in various organic reactions due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of tetra(thiophen-3-yl)stannane involves its ability to participate in electron transfer processes. The thiophene rings provide a conjugated system that can facilitate the movement of electrons, making it useful in electronic applications. The tin atom can also form coordination complexes with other molecules, enhancing its reactivity in catalytic processes .
Comparaison Avec Des Composés Similaires
Tetra(thiophen-2-yl)stannane: Similar structure but with thiophene rings attached at the 2-position.
Tetra(4-(thien-2-yl)phenyl)methane: Features a phenyl group between the thiophene and the central atom.
Uniqueness: Tetra(thiophen-3-yl)stannane is unique due to the positioning of the thiophene rings at the 3-position, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and organic electronics where specific electronic characteristics are desired .
Propriétés
Numéro CAS |
34305-86-7 |
|---|---|
Formule moléculaire |
C16H12S4Sn |
Poids moléculaire |
451.2 g/mol |
Nom IUPAC |
tetra(thiophen-3-yl)stannane |
InChI |
InChI=1S/4C4H3S.Sn/c4*1-2-4-5-3-1;/h4*1,3-4H; |
Clé InChI |
XOTDSUPLKLCGMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1[Sn](C2=CSC=C2)(C3=CSC=C3)C4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


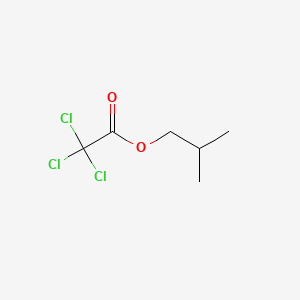
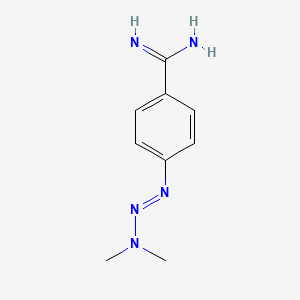
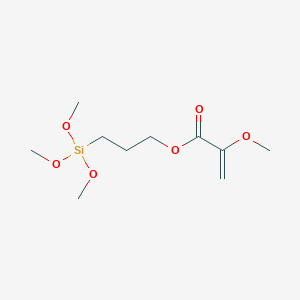
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)


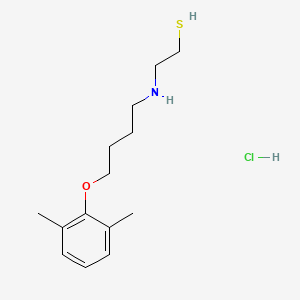
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)

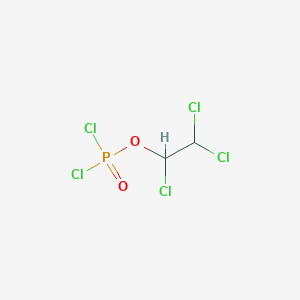
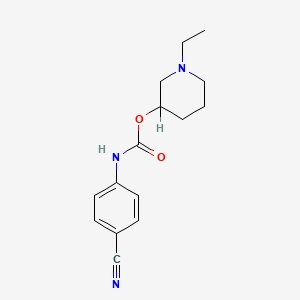
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
